Tetracenomycin B2

Description

Properties

Molecular Formula |

C22H16O8 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

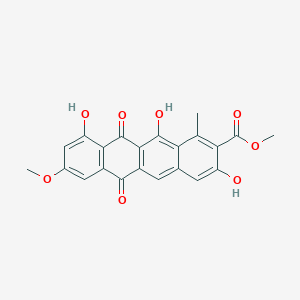

methyl 3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylate |

InChI |

InChI=1S/C22H16O8/c1-8-15-9(5-13(23)16(8)22(28)30-3)4-11-18(20(15)26)21(27)17-12(19(11)25)6-10(29-2)7-14(17)24/h4-7,23-24,26H,1-3H3 |

InChI Key |

IPQJRJBZGLDTMW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)OC |

Canonical SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Tetracenomycin B2 has shown considerable promise as an antitumor agent. Its structural similarity to other anthracyclines, such as doxorubicin, suggests that it may function through similar mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II activity. This leads to the disruption of DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

- Case Study : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including murine L1210 leukemia cells. In vitro studies have demonstrated its ability to induce cell death through apoptosis pathways, thereby highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

This compound also possesses significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Its effectiveness stems from its ability to disrupt bacterial cell wall synthesis and function.

- Antibacterial Spectrum : Studies have shown that this compound is active against various pathogens, including Bacillus subtilis and Arthrobacter aurescens, although it has demonstrated limited activity against some Gram-negative strains .

- Mechanism of Action : The compound's mechanism involves inhibition of bacterial protein synthesis, which is essential for bacterial growth and replication .

Biosynthetic Research Applications

The exploration of this compound has implications for biosynthetic research, particularly in understanding the genetic and enzymatic pathways involved in polyketide synthesis.

- Genetic Engineering : Researchers have utilized mutants of Streptomyces glaucescens to investigate the biosynthetic pathways leading to this compound production. By manipulating specific genes within these pathways, scientists aim to enhance yields or modify the compound's structure for improved therapeutic efficacy .

- Synthetic Biology : The flexibility of the starter unit in type II polyketide synthases (PKS) allows for the generation of diverse structural analogs of this compound. This aspect is crucial for developing new derivatives with potentially enhanced biological activities or reduced toxicity profiles .

Comparative Analysis Table

The following table summarizes key properties and applications of this compound compared to other related compounds:

| Compound | Antitumor Activity | Antimicrobial Activity | Biosynthetic Potential |

|---|---|---|---|

| This compound | High | Moderate | High |

| Doxorubicin | Very High | Low | Moderate |

| Etoposide | High | Low | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity and structural complexity of Tcm B2 are influenced by modifications to its core scaffold, sugar moieties, and oxidation states. Below is a detailed comparison with key analogs:

Tetracenomycin C (Tcm C)

- Structural Differences : Tcm C lacks the 8-O-methyl group present in Tcm B2 and contains additional hydroxylations at C-12 and C-12b .

- Activity: Tcm C shows broader antimicrobial activity than Tcm B2, attributed to its hydroxylated cyclohexenone moiety, which enhances solubility and target interaction .

- Biosynthetic Link : Tcm B2 is a precursor to Tcm C via oxidative modifications catalyzed by ElmG oxygenase in Streptomyces olivaceus .

Elloramycin

- Structural Differences: Elloramycin is a glycosylated derivative of Tcm B3 (a methylated Tcm B2 analog), with an L-rhamnose sugar attached at C-8 .

- Activity : While Tcm B2 has weak cytotoxicity, elloramycin exhibits potent activity against L-1210 leukemia cells due to its sugar moiety, which improves cellular uptake .

- Biosynthetic Flexibility : The glycosyltransferase ElmGT can modify Tcm B2 derivatives with diverse sugars, highlighting the role of glycosylation in enhancing bioactivity .

Tetracenomycin X (Tcm X)

- Structural Differences: Tcm X lacks the 4-OH group critical for ribosome binding but retains the naphthacenequinone core .

- This underscores the necessity of the 4-OH group for target engagement .

- Mechanistic Insight : Tcm B2’s 4-OH group directly interacts with the ribosome, while Tcm X’s inactivity confirms the irreplaceable role of this substituent .

Saccharothrixones (Marine Tetracenomycins)

- Structural Differences : Saccharothrixones E–I feature cleaved rings (A or B) and varied oxidations at C-5, diverging from Tcm B2’s intact tetracyclic system .

- Activity : These analogs exhibit reduced cytotoxicity compared to Tcm B2, emphasizing the importance of chromophore planarity for intercalation into DNA or ribosomal RNA .

8-Demethyltetracenomycin Derivatives

- Structural Differences : Removal of the 8-O-methyl group (e.g., 8-demethyl-Tcm C) or substitution with ketosugars (e.g., ketoolivosyl-Tcm C) reduces bioactivity .

- Activity : Ketosugar-modified analogs show 50–70% lower antimicrobial activity than Tcm B2, indicating that methylation and native sugar groups stabilize target binding .

Key Research Findings

Role of Methylation : The 8-O-methyl group in Tcm B2 stabilizes interactions with hydrophobic regions of the ribosome, a feature absent in Tcm C and demethylated analogs .

Glycosylation Impact: Elloramycin’s cytotoxicity is sugar-dependent; modifying Tcm B2 with non-native sugars (e.g., 4′-keto-L-olivosyl) reduces activity, highlighting evolutionary optimization .

Hydroxylation Trade-offs : 6-OH-Tcm X retains partial activity, but its lower cell penetration vs. Tcm B2 suggests hydroxylation patterns balance solubility and membrane permeability .

Biosynthetic Engineering : Combinatorial biosynthesis using ElmGT and heterologous hosts enables diversification of Tcm B2 derivatives, though yields remain low (<1% of total Tcm production) .

Preparation Methods

Strain Selection and Mutagenesis

TcmB2 is primarily synthesized by Streptomyces glaucescens mutants blocked in tetracenomycin C (TcmC) biosynthesis. The wild-type strain produces TcmC via a polyketide pathway, but specific mutants accumulate earlier intermediates such as TcmB2. For example:

-

Type II mutants (e.g., S. glaucescens GLA.0 mutants) accumulate the TcmB2 regioisomer 7a (3-O-demethyl-TcmA2).

-

Type IV mutants produce the alternate regioisomer 7b (8-O-demethyl-TcmA2).

These mutants are generated via UV mutagenesis or genetic modifications targeting methyltransferase genes responsible for hydroxylation and methylation steps in TcmC biosynthesis. Blocking these steps redirects metabolic flux toward TcmB2 accumulation.

Fermentation Conditions

Optimal TcmB2 production requires carefully controlled fermentation parameters:

Under these conditions, mutants redirect 40–60% of their metabolic output toward shunt products like TcmB2, achieving yields comparable to related tetracenomycins (e.g., 555 mg/L for TcmB3 in S. olivaceus).

Isolation and Extraction Techniques

Biomass Processing

Post-fermentation, TcmB2 is extracted from both mycelium and culture filtrate:

-

Mycelium Extraction : Harvested biomass is treated with methanol–ammonium hydroxide (95:5) to solubilize anthracyclines.

-

Culture Filtrate Extraction : The aqueous phase is subjected to butanol partitioning, recovering secreted TcmB2.

Combined extracts are concentrated and defatted using petroleum benzene, yielding a crude powder enriched in TcmB2.

Chromatographic Purification

TcmB2 is separated from co-metabolites via multi-step chromatography:

Amberlite XAD-1180 Resin

Crude extracts are loaded onto a XAD-1180 column equilibrated with pH 4.5 water. Impurities are eluted with acidic water, while TcmB2 is retained and subsequently eluted with methanol.

Medium-Pressure Liquid Chromatography (MPLC)

Final purification employs reversed-phase MPLC (C18 silica, 25–40 μm particles). For example:

-

Mobile Phase : Methanol–water gradient (60:40 to 90:10)

-

Flow Rate : 5 mL/min

This step resolves TcmB2 regioisomers (7a and 7b), yielding >95% purity.

Structural Characterization of TcmB2

Spectroscopic Analysis

TcmB2 is characterized using NMR and mass spectrometry:

| Technique | Key Data | Inference |

|---|---|---|

| ¹H NMR | δ 3.53 (OCH3), 12.0/14.47 ppm (OH protons) | Demethylated positions at C-3 or C-8 |

| UV/VIS | λmax 230, 255, 290, 480 nm | Anthraquinone chromophore |

| HRMS | m/z 527.1345 [M+H]+ | Molecular formula C28H22O10 |

Data matches synthetic standards and biosynthetic intermediates.

Chemical Derivatization

Methylation of TcmB2 with diazomethane converts it to TcmA2, confirming the presence of free hydroxyl groups. This reaction is pivotal for mapping biosynthetic pathways.

Challenges and Optimizations

Q & A

Q. What are the key structural features of Tetracenomycin B2, and how do they influence its bioactivity?

this compound, like other aromatic polyketides, features a tetracyclic framework with hydroxyl, methoxy, and carboxylate functional groups. These moieties contribute to its stability, redox properties, and interactions with biological targets. For example, the hydroxyl groups facilitate hydrogen bonding with ribosomal components, while the planar aromatic system enables intercalation into nucleic acids. Structural analogs (e.g., Tetracenomycin C/X) show that modifications to the methoxy or carboxylate groups significantly alter antimicrobial activity, as seen in comparative bioassays .

Q. What experimental methodologies are commonly employed to elucidate the biosynthesis pathway of this compound in Streptomyces species?

Key approaches include:

- Gene knockout mutants : Blocking specific biosynthetic genes (e.g., polyketide synthase (PKS) or tailoring enzymes) to identify pathway intermediates .

- Heterologous expression : Transferring gene clusters into model hosts (e.g., Streptomyces lividans) to overproduce intermediates and characterize enzymatic steps .

- LC-MS/NMR analysis : Tracking isotopic labeling (e.g., -acetate) to map carbon incorporation patterns .

Q. How can researchers validate the purity and structural integrity of this compound isolates using spectroscopic techniques?

A multi-technique approach is recommended:

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula and detect impurities (<1% abundance) .

- / NMR : Compare chemical shifts and coupling constants with published data for Tetracenomycin analogs .

- HPLC-DAD/ELSD : Assess chromatographic purity using standardized gradients and diode-array detection (DAD) for UV profile matching .

Advanced Research Questions

Q. What strategies can resolve contradictions in polyketide synthase (PKS) activity data when studying this compound biosynthesis?

Contradictions often arise from incomplete enzyme characterization or substrate promiscuity. To address this:

- Enzyme kinetics : Measure and under varying substrate concentrations to distinguish primary vs. secondary activities .

- In vitro reconstitution : Combine purified PKS modules with cofactors (e.g., malonyl-CoA) to isolate specific catalytic steps .

- Cross-complementation : Test homologous PKS systems (e.g., from Tetracenomycin C/X pathways) to identify conserved functional domains .

Q. How do researchers design complementation experiments to confirm the functional roles of specific genes in this compound biosynthesis?

A systematic workflow includes:

- Cloning : Insert candidate genes (e.g., tcmK/tcmL) into expression vectors (e.g., pSET152) under constitutive promoters .

- Transformation : Introduce constructs into knockout mutants and monitor restoration of wild-type phenotypes (e.g., pigment production or antibiotic activity) .

- Metabolite profiling : Use LC-MS to detect reappearance of this compound or intermediates in complemented strains .

Q. What computational and experimental approaches are recommended for comparative analysis of this compound with its analogs to understand structure-activity relationships?

- Molecular docking : Simulate interactions between this compound and ribosomal targets (e.g., 50S subunit) using software like AutoDock Vina .

- SAR studies : Synthesize derivatives with modified functional groups (e.g., deoxygenation at C-12) and test bioactivity against resistant bacterial strains .

- Phylogenetic analysis : Compare PKS gene clusters across species to identify conserved domains critical for Tetracenomycin diversification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.